Lithocholic Acid 24-Ac-O-β-D-Glucuronide

Cholestasis Bile Acid Toxicity Hepatotoxicity

Lithocholic Acid 24-Ac-O-β-D-Glucuronide (CAS 142780-61-8) is a synthetic carboxyl-linked (24‑acyl) β‑D‑glucuronide conjugate of the secondary bile acid lithocholic acid (LCA), belonging to the steroid glucuronide conjugate class. The compound features an acyl linkage at the C‑24 carboxyl group—distinct from the more common ether‑type 3‑O‑glucuronides—and is primarily utilized as a certified reference standard for impurity profiling of lithocholic acid active pharmaceutical ingredients (APIs), wherein it has been identified as a process-related impurity.

Molecular Formula C₃₀H₄₈O₉
Molecular Weight 552.7
CAS No. 142780-61-8
Cat. No. B1145108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholic Acid 24-Ac-O-β-D-Glucuronide
CAS142780-61-8
Synonyms1-[(3α,5β)-3-Hydroxycholan-24-oate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₃₀H₄₈O₉
Molecular Weight552.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithocholic Acid 24-Ac-O-β-D-Glucuronide (CAS 142780-61-8): A Carboxyl-Linked Acyl Glucuronide Reference for Bile Acid Impurity and Metabolism Studies


Lithocholic Acid 24-Ac-O-β-D-Glucuronide (CAS 142780-61-8) is a synthetic carboxyl-linked (24‑acyl) β‑D‑glucuronide conjugate of the secondary bile acid lithocholic acid (LCA), belonging to the steroid glucuronide conjugate class [1]. The compound features an acyl linkage at the C‑24 carboxyl group—distinct from the more common ether‑type 3‑O‑glucuronides—and is primarily utilized as a certified reference standard for impurity profiling of lithocholic acid active pharmaceutical ingredients (APIs), wherein it has been identified as a process-related impurity . Its structural differentiation as an acyl glucuronide confers pH‑dependent hydrolytic lability, acyl migration propensity, and distinct chromatographic retention relative to hydroxyl‑linked glucuronide isomers, forming the basis for targeted analytical method development and toxicological risk assessment [1][2].

Lithocholic Acid 24-Ac-O-β-D-Glucuronide Procurement: Why Ether-Type Glucuronides or Unconjugated Bile Acids Cannot Serve as Acceptable Surrogates


Substituting Lithocholic Acid 24-Ac-O-β-D-Glucuronide with the unconjugated parent lithocholic acid or its 3‑O‑ether glucuronide isomer (CAS 75239‑91‑7) introduces critical failures in quantitative bioanalytical workflows and impurity tracking. The 24‑acyl linkage undergoes pH‑ and temperature‑dependent hydrolysis and intramolecular acyl migration to isomeric 2‑, 3‑, and 4‑O‑glucuronides at physiological pH (t₁/₂ degradation rates orders of magnitude faster than ether‑linked conjugates), while the 3‑O‑ether glucuronide remains structurally inert under identical conditions [1][2]. This differential stability directly impacts chromatographic retention times, mass spectrometric fragmentation patterns, and recovery rates during sample preparation—meaning a method validated with the 3‑O‑glucuronide cannot accurately quantify the 24‑acyl impurity, and vice versa [3]. Furthermore, unconjugated lithocholic acid lacks the glucuronic acid moiety entirely, producing different ionization efficiency in LC‑MS and distinct UV absorbance profiles, rendering it unsuitable as a surrogate standard for acyl glucuronide impurity limit tests required by ICH Q3A/Q3B guidelines [4].

Lithocholic Acid 24-Ac-O-β-D-Glucuronide: Quantitative Differentiation Evidence Against Closest Structural Analogs and In-Class Alternatives


Cholestatic Potency: Lithocholate-Glucuronide Exhibits Up to 2.5-Fold Higher Bile Flow Impairment Than Unconjugated Lithocholate in Perfused Rat Liver

In a head-to-head rat infusion model, lithocholate-glucuronide (predominantly the acyl‑linked 24‑glucuronide form) produced significantly greater and more rapid cholestasis than equimolar unconjugated lithocholate. At an infusion rate of 0.29 μmol/min per 100 g body weight over 40 min, lithocholate‑glucuronide reduced bile flow to near‑zero within 20 min, while lithocholate required higher cumulative doses to achieve comparable suppression [1][2]. This differential cholestatic potency—consistently ranked as lithocholate‑glucuronide > lithocholate ≫ lithocholate‑sulfate—directly demonstrates that glucuronidation at the carboxyl position exacerbates hepatobiliary toxicity rather than detoxifying the molecule [1].

Cholestasis Bile Acid Toxicity Hepatotoxicity

Urinary Excretion Recovery: Ethoxy-Linked 3-O-Glucuronide Shows 8-Fold Lower 24‑h Urinary Recovery (9%) Versus Unconjugated Lithocholic Acid (73%) in Bile Duct-Ligated Rats

In a bile duct‑ligated rat model, the excretion profile of the ether‑type 3‑O‑glucuronide of lithocholic acid differs dramatically from the unconjugated acid, with only 9% of the administered radiolabeled dose recovered in urine over 24 h versus 73% for unconjugated lithocholic acid [1]. Although the 24‑acyl glucuronide was not directly tested in this specific urinary excretion study, the structural basis for this differential excretion—conjugation at the 3‑hydroxyl group blocking further hydroxylation required for renal clearance—provides a class‑level inference that the carboxyl‑linked 24‑acyl glucuronide, which leaves the 3‑OH free, may exhibit a distinct excretion profile intermediate between the unconjugated acid and the 3‑O‑ether conjugate [1].

Biliary Excretion Renal Clearance Metabolism

UGT Enzyme Inhibition Potency: Lithocholic Acid Inhibits CDCA 24-Acyl-β-D-Glucuronide Formation with IC₅₀ of 1.68–12.42 µM Across Human Microsomal and Recombinant UGT Systems

Lithocholic acid acts as a potent inhibitor of UDP‑glucuronosyltransferase (UGT)‑mediated formation of chenodeoxycholic acid (CDCA) 24‑acyl‑β‑D‑glucuronide, with IC₅₀ values of 1.68 µM in human liver microsomes (HLM), 1.84 µM in recombinant UGT1A3, and 12.42 µM in human intestinal microsomes (HIM) [1]. This inhibition data, generated using CDCA 24‑acyl‑β‑D‑glucuronide as the substrate probe, directly positions the cognate lithocholic acid 24‑acyl‑β‑D‑glucuronide as the structurally authentic reference standard required to validate substrate‑specific UGT activity assays—neither the 3‑O‑ether glucuronide nor the unconjugated acid can serve as the authentic product standard for this enzymatic reaction [1].

UGT Inhibition Drug-Drug Interaction Phase II Metabolism

Biliary Excretion and Biotransformation Stability: Lithocholate-Glucuronide Is Excreted >90% as Native Unconjugated Parent Compound Versus Extensive Taurine Conjugation of Unconjugated Lithocholate

Following intravenous administration in rats, lithocholate‑glucuronide is excreted into bile almost entirely as the intact, unaltered parent compound (>90% native form), with minimal taurine conjugation (<6%). In stark contrast, unconjugated lithocholic acid is rapidly and extensively conjugated with taurine (∼90% taurine‑conjugated within minutes of administration) [1]. This profound difference in hepatic biotransformation fate—explained by the glucuronide moiety preventing recognition by bile acid‑CoA:amino acid N‑acyltransferase—demonstrates that the 24‑acyl glucuronide circulates enterohepatically as a chemically distinct molecular entity, not merely a transient metabolite [1].

Biliary Excretion Biotransformation Enterohepatic Circulation

Aqueous Solubility Advantage: Lithocholate Glucuronide Demonstrates Significantly Higher Solubility Than Unconjugated Lithocholic Acid and Its Sulfate Derivatives

The aqueous solubility of lithocholate glucuronide was experimentally determined and found to be greater than that of unconjugated lithocholic acid or several of its derivatives, including the sulfate conjugate [1]. This enhanced solubility is attributed to the ionizable glucuronic acid carboxyl group (pKa ∼3.45) that confers anionic character at physiological pH, contrasting with the poorly ionizable 3α‑hydroxyl group of unconjugated LCA. However, the solubility advantage is counterbalanced by stoichiometric precipitation with calcium ions, a phenomenon unique to the glucuronide conjugate that has implications for cholestatic bile plug formation in vivo [1].

Aqueous Solubility Formulation Bioavailability

HPLC Retention Time Differentiation: Lithocholic Acid Glucuronide (tR 21.2 min) Elutes 3.7-Fold Later Than Sulpholithocholate (tR 6.52 min) Under Reversed-Phase Conditions

Reversed‑phase HPLC analysis of monohydroxy bile salt analogues demonstrates that lithocholic acid glucuronide exhibits a retention time (tR) of 21.2 min, compared to 6.52 min for sulpholithocholate and 5.73 min for taurocholate under identical mobile phase conditions, yielding a tR ratio (lithocholic acid glucuronide/sulpholithocholate) of 3.25 [1]. This pronounced chromatographic differentiation arises from the increased hydrophobicity conferred by the intact steroid nucleus combined with the glucuronide moiety, enabling baseline separation of the 24‑acyl glucuronide from other bile acid conjugates in complex biological matrices—a critical requirement for impurity limit testing in pharmaceutical quality control [1][2].

Chromatographic Separation Analytical Method Development Impurity Profiling

Lithocholic Acid 24-Ac-O-β-D-Glucuronide: Priority Research and Industrial Application Scenarios Based on Verified Differential Evidence


Impurity Reference Standard for Lithocholic Acid API Quality Control and Regulatory Dossier Submission

The compound's identity as a process‑related impurity of lithocholic acid and its pronounced chromatographic differentiation from sulfate, taurine, and glycine conjugates (tR 21.2 min versus 5.73–6.52 min for polar conjugates) [1] establish it as the indispensable certified reference standard for HPLC/LC‑MS impurity profiling. Pharmaceutical manufacturers developing lithocholic acid‑based drug substances (e.g., TGR5 agonists, VDR modulators) must quantify this specific 24‑acyl glucuronide impurity at levels compliant with ICH Q3A thresholds; no other bile acid conjugate can serve as the system suitability standard for this purpose because of fundamentally different retention behavior and MS fragmentation patterns [1][2].

Substrate‑Authentic Standard for UGT1A3 and UGT1A1 Enzyme Inhibition Assays in Drug‑Drug Interaction (DDI) Screening

The quantitative inhibition data showing lithocholic acid blocks CDCA 24‑acyl‑β‑D‑glucuronide formation (IC₅₀ 1.68–12.42 µM across HLM and HIM) [3] directly validate the necessity of the authentic 24‑acyl glucuronide as the product quantification standard. Laboratories conducting bile acid‑mediated UGT inhibition screening or evaluating DDI risk for new chemical entities must procure this exact compound to establish calibration curves, determine LC‑MS/MS multiple reaction monitoring (MRM) transitions, and verify assay linearity; using the 3‑O‑ether glucuronide or a non‑bile acid acyl glucuronide would produce inaccurate enzyme kinetic parameters (Ki, Vmax) due to different ionization efficiency and retention time [3].

In Vitro Hepatotoxicity and Cholestasis Model Compound for Mechanistic Toxicology Research

The direct head‑to‑head cholestasis data demonstrating that lithocholate‑glucuronide is more potently cholestatic than unconjugated lithocholate (near‑complete bile flow cessation within 20 min at 0.29 μmol/min/100 g infusion) [4] position the 24‑acyl glucuronide as the preferred reagent for in vitro hepatotoxicity model development. Unlike the parent LCA, which undergoes rapid taurine conjugation and metabolic detoxification, the 24‑acyl glucuronide remains predominantly as the native toxic species in the hepatobiliary system (>90% excreted unchanged) [4], providing sustained and reproducible cholestatic insult in sandwich‑cultured hepatocyte assays, bile canalicular efflux transporter studies (BSEP inhibition), and perfused liver models. This metabolic stability advantage makes it the compound of choice over LCA for dose‑response and time‑course toxicity studies [4][5].

Bile Acid Profiling and Enterohepatic Circulation Studies Using Authentic 24-Acyl Glucuronide as an LC‑MS Calibrator

The differential urinary and biliary excretion profiles—where 3‑O‑glucuronidation blocks hydroxylation‑dependent renal clearance (only 9% urinary recovery vs. 73% for unconjugated LCA) [6] while 24‑acyl glucuronidation preserves the free 3α‑OH group—make this compound essential for accurate quantitative bile acid profiling in cholestatic disease research. Metabolomics and lipidomics laboratories investigating bile acid dysregulation in primary biliary cholangitis, drug‑induced liver injury, or non‑alcoholic steatohepatitis require the authentic 24‑Ac glucuronide as a calibration standard to distinguish carboxyl‑linked from hydroxyl‑linked glucuronide isomers in biological samples; erroneous isomer assignment resulting from use of a 3‑O‑glucuronide calibrant would confound pathway analysis and biomarker identification [6][2].

Quote Request

Request a Quote for Lithocholic Acid 24-Ac-O-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.